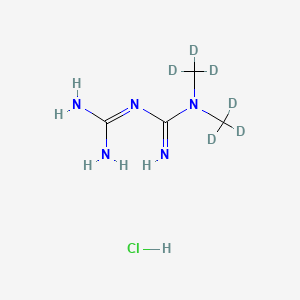

Metformin-d6, Hydrochloride

Übersicht

Beschreibung

Metformin-d6 hydrochloride is a deuterated form of metformin hydrochloride, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of metformin in biological samples. Metformin itself is a widely used medication for the treatment of type 2 diabetes mellitus, known for its ability to lower blood glucose levels without causing hypoglycemia .

Wirkmechanismus

Target of Action

Metformin primarily targets the liver , where it inhibits hepatic glucose production . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The major molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .

Mode of Action

Metformin’s interaction with its targets leads to several changes. It inhibits the mitochondrial respiratory chain in the liver, leading to the activation of AMPK . This enhances insulin sensitivity, which is crucial for type 2 diabetes research . Metformin also triggers autophagy .

Biochemical Pathways

Metformin affects numerous cellular targets and pathways to exert its glucose-lowering effects. Two major mechanistic pathways have been identified for metformin’s glucose-lowering efficacy: AMPK activation and cellular redox modulation . It decreases hepatic glucose production and intestinal absorption of glucose .

Pharmacokinetics

Metformin has an oral bioavailability of 50% to 60%. Following intestinal absorption, it enters the portal vein and accumulates in the liver . It is eliminated as unchanged drug in the urine . These properties impact the bioavailability of Metformin.

Result of Action

The major glucose-lowering effect in patients with type 2 diabetes is mostly mediated through inhibition of hepatic gluconeogenesis . Clinically relevant concentrations of metformin inhibit hepatic gluconeogenesis in a substrate-selective manner both in vitro and in vivo, supporting a redox-dependent mechanism of metformin action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MetforminIt is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .

Biochemische Analyse

Biochemical Properties

Metformin-d6, Hydrochloride interacts with several enzymes and proteins in biochemical reactions. It increases hepatic AMPK activity, which leads to a reduction in blood glucose levels . This interaction with the AMPK enzyme is a key aspect of its role in managing diabetes . This compound also interacts with other biomolecules, such as lipid droplets and cholesterol, influencing their levels in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the mitochondrial respiratory chain complex I, leading to AMPK activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed to reduce tumor growth in certain mouse models at a dosage of 250 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux . Its role in these pathways contributes to its overall effects on the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that involves specific transporters . Its interaction with these transporters influences its localization and accumulation within the body.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Metformin-d6-Hydrochlorid beinhaltet die Reaktion von Dicyandiamid mit Dimethylamin-d6-Hydrochlorid unter Mikrowellenheizung bei Temperaturen zwischen 100 °C und 160 °C . Dieses Verfahren stellt sicher, dass Deuteriumatome in das Metforminmolekül eingebaut werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Metformin-d6-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Mikrowellenheizung in industriellen Umgebungen ermöglicht eine effiziente und schnelle Synthese .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metformin-d6-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Metformin kann unter bestimmten Bedingungen oxidiert werden, obwohl dies bei seiner therapeutischen Anwendung keine häufige Reaktion ist.

Reduktion: Reduktionsreaktionen sind bei Metformin aufgrund seiner stabilen Struktur weniger verbreitet.

Substitution: Metformin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden.

Substitution: Nukleophile Substitution kann mit Reagenzien wie Natriumhydroxid unter basischen Bedingungen auftreten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate von Metformin führen .

Wissenschaftliche Forschungsanwendungen

Metformin-d6-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Metformin in komplexen Gemischen verwendet.

Biologie: Hilft bei der Untersuchung der Pharmakokinetik und des Metabolismus von Metformin in biologischen Systemen.

Medizin: Erleichtert die Entwicklung neuer Formulierungen und therapeutischer Strategien zur Diabetesbehandlung.

Industrie: Wird in der Qualitätskontrolle und Validierung von pharmazeutischen Produkten, die Metformin enthalten, verwendet

5. Wirkmechanismus

Metformin-d6-Hydrochlorid wirkt wie Metformin hauptsächlich durch Reduzierung der hepatischen Glukoneogenese und Steigerung der Insulinsensitivität. Zu den molekularen Zielen gehören:

AMP-aktivierte Proteinkinase (AMPK): Die Aktivierung von AMPK führt zu einer Verringerung der Glukoneogenese und einer erhöhten Glukoseaufnahme in peripheren Geweben.

Mitochondriale Glycerophosphat-Dehydrogenase: Die Hemmung dieses Enzyms reduziert die hepatische Glukoneogenese

Ähnliche Verbindungen:

Phenformin: Ein weiteres Biguanid mit ähnlichen blutzuckersenkenden Wirkungen, das jedoch aufgrund des Risikos einer Laktazidose zurückgezogen wurde.

Buformin: Ähnlich wie Metformin, aber auch mit einem höheren Risiko für Laktazidose verbunden.

Einzigartigkeit: Metformin-d6-Hydrochlorid ist aufgrund seines Deuteriumgehalts einzigartig, der eine erhöhte Stabilität bietet und präzise analytische Messungen in Forschungsumgebungen ermöglicht. Dies macht es zu einem wertvollen Werkzeug in pharmakokinetischen Studien und Qualitätskontrollprozessen .

Vergleich Mit ähnlichen Verbindungen

Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.

Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.

Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .

Eigenschaften

IUPAC Name |

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662072 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185166-01-1 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

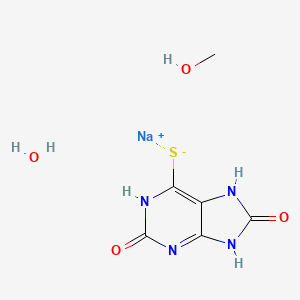

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)